![molecular formula C20H11F4N3O2 B3125282 1-(4-fluorophenyl)-4-(1-nitronaphthalen-2-yl)-3-(trifluoromethyl)-1H-pyrazole CAS No. 321998-71-4](/img/structure/B3125282.png)
1-(4-fluorophenyl)-4-(1-nitronaphthalen-2-yl)-3-(trifluoromethyl)-1H-pyrazole
Overview
Description
1-(4-fluorophenyl)-4-(1-nitronaphthalen-2-yl)-3-(trifluoromethyl)-1H-pyrazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as FNPP and is a member of the pyrazole family. The chemical structure of FNPP consists of a pyrazole ring, a fluorophenyl group, a nitronaphthalene group, and a trifluoromethyl group.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of related pyrazole compounds with fluorophenyl groups has been a subject of interest for their structural characterization and potential applications. One study focused on the synthesis and structural characterization of isostructural thiazoles with fluorophenyl and trifluoromethyl groups, providing insights into their crystal structures and molecular conformations. This work underscores the importance of such compounds in understanding the interplay between molecular structure and physical properties (Kariuki et al., 2021).
Molecular Docking Studies
A notable application of fluorinated pyrazole compounds is in molecular docking studies, where their interaction with biological targets can be explored. A study synthesized a new fluorinated pyrazole and conducted molecular docking to evaluate its binding affinity towards human estrogen alpha receptors, highlighting the compound's potential in drug discovery and development (Jasril et al., 2021).
Antimicrobial Activity
Research into the antimicrobial properties of fluorinated pyrazoles has yielded promising results. Various synthesized fluorine-containing pyrazolone derivatives were studied for their antimicrobial activity, demonstrating the potential of these compounds as antimicrobial agents. Such studies contribute to the ongoing search for new and effective antimicrobials (Shelke et al., 2007).
Herbicidal Applications
The modification of pyrazole compounds to include fluorotolyl groups has been explored for agricultural applications, specifically as herbicides. Research in this area has led to the development of novel herbicides with pre-emergent activity against narrowleaf weed species, showcasing the agricultural importance of such chemical innovations (Clark, 1996).
Fluorescent Dyes and Sensing
A recent study highlighted the synthesis of highly fluorescent dyes containing a conformationally restrained pyrazolylpyrene chromophore. These compounds exhibit bright fluorescence in solution and have potential applications in sensing and fluorescent tagging, underscoring the versatility of fluorinated pyrazole compounds in material science (Wrona-Piotrowicz et al., 2022).
properties
IUPAC Name |
1-(4-fluorophenyl)-4-(1-nitronaphthalen-2-yl)-3-(trifluoromethyl)pyrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11F4N3O2/c21-13-6-8-14(9-7-13)26-11-17(19(25-26)20(22,23)24)16-10-5-12-3-1-2-4-15(12)18(16)27(28)29/h1-11H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTUKVGLACIUDKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2[N+](=O)[O-])C3=CN(N=C3C(F)(F)F)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11F4N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901140440 | |
Record name | 1-(4-Fluorophenyl)-4-(1-nitro-2-naphthalenyl)-3-(trifluoromethyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901140440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
321998-71-4 | |
Record name | 1-(4-Fluorophenyl)-4-(1-nitro-2-naphthalenyl)-3-(trifluoromethyl)-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=321998-71-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Fluorophenyl)-4-(1-nitro-2-naphthalenyl)-3-(trifluoromethyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901140440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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